Coupling Efficiency Advantage Over Fmoc-Dab Derivatives
Studies comparing the coupling efficiency of Fmoc-protected diamino acids demonstrate that Fmoc-Dap-OH derivatives generally exhibit superior incorporation rates compared to Fmoc-Dab-OH derivatives . Research indicates that the reduced steric hindrance of the shorter diaminopropionic acid (Dap) side chain facilitates more efficient coupling reactions, particularly when using sterically demanding coupling reagents . While this specific study does not include the Z-protected variant, the underlying steric advantage of the Dap core over the Dab core is a class-level inference that translates directly to Fmoc-Dap(Z)-OH.
Comparator: Fmoc-Dab-OH derivatives — lower incorporation
| Evidence Dimension | Coupling Efficiency (Relative Incorporation Rate) |
|---|---|
| Target Compound Data | Fmoc-Dap-OH derivatives: 'superior incorporation rates' (qualitative observation) |
| Comparator Or Baseline | Fmoc-Dab-OH derivatives: lower incorporation rates compared to Dap analogs |
| Quantified Difference | Not explicitly quantified in available sources; qualitative superiority noted . |
| Conditions | SPPS with sterically demanding coupling reagents |
Why This Matters
For procurement decisions in high-throughput peptide synthesis, the Dap core's inherently lower steric hindrance translates to higher coupling yields, reducing the need for double coupling and minimizing material waste, thereby lowering overall cost per peptide.
